molecular formula C13H16N4O2S B2447001 1-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034431-42-8

1-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2447001
CAS RN: 2034431-42-8
M. Wt: 292.36
InChI Key: GIZAUQNTEWCIIO-UHFFFAOYSA-N
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Description

1-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, commonly known as DAST, is a versatile reagent used in organic synthesis. It is a highly reactive and selective reagent that enables the conversion of alcohols to alkyl chlorides, fluorides, and bromides.

Scientific Research Applications

Anti-Tubercular Activity

Researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, which contain an imidazole moiety. These compounds were evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strains. Notably, compounds 80a, 80b, 81a, 82a, and 83a exhibited potent anti-tubercular activity .

Plant Hormone Analog

Indole derivatives play essential roles in biological systems. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation in higher plants. Although not directly related to the compound , understanding indole derivatives broadens our knowledge of their diverse biological and clinical applications .

properties

IUPAC Name

1-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-10-3-4-11(2)13(7-10)20(18,19)16-8-12(9-16)17-6-5-14-15-17/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZAUQNTEWCIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

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